molecular formula C65H85Cl2F2N13O15S B12374308 DosatiLink-2

DosatiLink-2

Cat. No.: B12374308
M. Wt: 1429.4 g/mol
InChI Key: ITAWYPWFFGKDPW-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for DosatiLink-2 involve complex organic synthesis techniques. The compound is typically synthesized through a series of chemical reactions that include the formation of multiple bonds and the incorporation of various functional groups. Industrial production methods for this compound are designed to ensure high purity and yield, often involving large-scale chemical reactors and stringent quality control measures .

Chemical Reactions Analysis

DosatiLink-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

DosatiLink-2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of DosatiLink-2 involves its inhibition of the Abelson murine leukemia (ABL) enzyme. This enzyme plays a crucial role in the regulation of cell growth and division. By inhibiting ABL, this compound can disrupt the signaling pathways that promote the proliferation of cancer cells. The molecular targets and pathways involved include the ABL kinase domain and downstream signaling molecules .

Comparison with Similar Compounds

DosatiLink-2 is unique in its specific inhibition of the ABL enzyme. Similar compounds include:

    Imatinib: Another ABL inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: A multi-targeted kinase inhibitor that also targets ABL.

    Nilotinib: A selective inhibitor of the BCR-ABL tyrosine kinase.

Compared to these compounds, this compound offers distinct advantages in terms of its potency and selectivity for the ABL enzyme .

Properties

Molecular Formula

C65H85Cl2F2N13O15S

Molecular Weight

1429.4 g/mol

IUPAC Name

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C65H85Cl2F2N13O15S/c1-46-4-3-5-53(66)59(46)78-63(86)55-45-72-64(98-55)77-56-43-57(75-47(2)74-56)80-18-20-81(21-19-80)58(83)13-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-15-70-61(84)48-11-16-82(17-12-48)60-52(54-10-14-73-79-54)42-49(44-71-60)62(85)76-50-6-8-51(9-7-50)97-65(67,68)69/h3-10,14,42-45,48H,11-13,15-41H2,1-2H3,(H,70,84)(H,73,79)(H,76,85)(H,78,86)(H,72,74,75,77)

InChI Key

ITAWYPWFFGKDPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8

Origin of Product

United States

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